molecular formula C8H6F3N B1398696 2-(Trifluoromethyl)-5-vinylpyridine CAS No. 1133879-76-1

2-(Trifluoromethyl)-5-vinylpyridine

Cat. No.: B1398696
CAS No.: 1133879-76-1
M. Wt: 173.13 g/mol
InChI Key: AIHPVJCBRPRENO-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-5-vinylpyridine: is an organic compound that features a trifluoromethyl group (-CF₃) and a vinyl group (-CH=CH₂) attached to a pyridine ring

Scientific Research Applications

Chemistry: 2-(Trifluoromethyl)-5-vinylpyridine is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new materials and catalysts .

Biology and Medicine: The compound’s trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a potential candidate for drug development. It has been investigated for its potential use in pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators .

Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its stability and reactivity make it suitable for creating compounds that protect crops from pests and diseases .

Safety and Hazards

While specific safety data for “2-(Trifluoromethyl)-5-vinylpyridine” is not available, similar compounds like 2-(Trifluoromethyl)acrylic acid are known to cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . For instance, Fuzuloparib, a novel orally available small molecule PARP inhibitor, exhibits higher stability and lower inter-individual variability than other PARP inhibitors by introducing the trifluoromethyl group into its chemical structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)-5-vinylpyridine may involve large-scale trifluoromethylation reactions using reagents such as trifluoromethyl iodide (CF₃I) and a suitable catalyst . The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-5-vinylpyridine undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 2-(Trifluoromethyl)-5-formylpyridine or 2-(Trifluoromethyl)-5-carboxypyridine.

    Reduction: Formation of 2-(Trifluoromethyl)-5-vinylpiperidine.

    Substitution: Formation of 2-(Trifluoromethyl)-5-aminopyridine or 2-(Trifluoromethyl)-5-thiopyridine.

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)pyridine
  • 5-Vinylpyridine
  • 2-(Trifluoromethyl)-3-vinylpyridine

Comparison: 2-(Trifluoromethyl)-5-vinylpyridine is unique due to the presence of both the trifluoromethyl and vinyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, compared to similar compounds that contain only one of these functional groups . The presence of the trifluoromethyl group also enhances the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound in various applications.

Properties

IUPAC Name

5-ethenyl-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N/c1-2-6-3-4-7(12-5-6)8(9,10)11/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHPVJCBRPRENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726209
Record name 5-Ethenyl-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133879-76-1
Record name 5-Ethenyl-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2 g of 5-bromo-2-(trifluoromethyl)pyridine was dissolved in DMF:THF (3:1, 12 mL). vinyltributyltin (3 g) and tetrakis(triphenylphosphine)palladium (135 mg) were added to this solution. The reaction mixture was degassed and purged with nitrogen for 5 min and then heated at 100° C. for 2 h. at which point the reaction was found complete (monitored by TLC). The reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic layer was dried over anhydrous sodium sulfate and evaporated under reduced pressure (Caution: product may be volatile) and the residue was purified by SiO2 chromatography (100-200 mesh, eluent: hexane-ethyl acetate gradient). The requisite fractions were concentrated below 40° C. under reduced pressure to obtain 20.3 g of 2-(trifluoromethyl)-5-vinylpyridine as oil.
Quantity
2 g
Type
reactant
Reaction Step One
Name
DMF THF
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
135 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

2 g of 5-bromo-2-(trifluoromethyl)pyridine was dissolved in DMF:THF (3:1, 12 mL). vinyltributyltin (3 g) and tetrakis (triphenylphosphine)palladium (135 mg) were added to this solution. The reaction mixture was degassed and purged with nitrogen for 5 min and then heated at 100° C. for 2 h. at which point the reaction was found complete (monitored by TLC). The reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic layer was dried over anhydrous sodium sulfate and evaporated under reduced pressure (Caution: product may be volatile) and the residue was purified by SiO2 chromatography (100-200 mesh, eluent: hexane-ethyl acetate gradient). The requisite fractions were concentrated below 40° C. under reduced pressure to obtain 20.3 g of 2-(trifluoromethyl)-5-vinylpyridine as oil.
Quantity
2 g
Type
reactant
Reaction Step One
Name
DMF THF
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis (triphenylphosphine)palladium
Quantity
135 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The title compound was prepared by following general procedure 2. 5-Bromo-2-trifluoromethyl pyridine (2.0 g, 8.8 mmol) was dissolved in DMF:THF (3:1, 12 mL). Tributylvinyltin (3.0 g, 9.68 mmol) and Pd(PPh3)4 (0.135 g, 0.11 mmol) was added to this solution at RT under nitrogen and was heated at 100° C. for 2 h. After completion of the reaction (TLC), the reaction mixture was cooled to RT and diluted with water (120 mL) and extracted with ethyl acetate (3×100 mL). The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure using rotary evaporator below 40° C. The crude was purified through column chromatography (2% ethylacetate:hexane in silica 100-200 mesh, Diameter of column—5.0 cm, Height of silica—approx. 5 inch) to provide 2-(trifluoromethyl)-5-vinylpyridine as a light yellow oil (0.8 g, 52% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Name
DMF THF
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0.135 g
Type
catalyst
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A suspension of methyltriphenylphosphonium bromide (24.4 g, 68.4 mmol) in THF (150 mL) at −78° C. under an atmosphere of nitrogen was added 2.5 M of n-butyllithium in hexane (27 mL, 67.5 mmol) during a period of 12 mins. The reaction was warmed to room temperature to give a deep red ylide solution. To the ylide solution, cooled in ice, was introduced a solution of 6-(trifluoromethyl)nicotinaldehyde (10 g, 57 mmol) in THF (50 mL). The reaction mixture was warmed to room temperature and stirred for 3 hours. The result suspension was heated to 60° C. over 30 minutes and then stirred at 60° C. for 1 hour. After cooling, the mixture was diluted with water (400 mL), and extracted with EtOAc. The organic layer was washed with brine, dried (MgSO4), and concentrated. The residue was purified by silica gel column (0-10% EtOAc/hexane) to afford title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
24.4 g
Type
catalyst
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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